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molecular formula C7H5Cl3S B8569571 [(Trichloromethyl)sulfanyl]benzene CAS No. 701-65-5

[(Trichloromethyl)sulfanyl]benzene

Cat. No. B8569571
M. Wt: 227.5 g/mol
InChI Key: PXIIUHJVQVAEEM-UHFFFAOYSA-N
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Patent
US09181270B2

Procedure details

A solution of phenyl(trichloromethyl)sulfane (0.25 g, 1.099 mmol) in formamide (16.40 ml) was degassed with nitrogen and treated with 2-chloropyridine (0.114 ml, 1.209 mmol). The reaction solution was heated at 75° C. overnight. GCMS indicates a yield of 62% of 2-(phenylthio)pyridine, and a 22% byproduct of disulfide.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Quantity
0.114 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8](Cl)(Cl)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:13]1[CH:18]=[CH:17][CH:16]=C[N:14]=1>C(N)=O>[C:1]1([S:7][C:8]2[CH:16]=[CH:17][CH:18]=[CH:13][N:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC(Cl)(Cl)Cl
Name
Quantity
16.4 mL
Type
solvent
Smiles
C(=O)N
Step Two
Name
Quantity
0.114 mL
Type
reactant
Smiles
ClC1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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